molecular formula C8H8FIO B14023623 1-Ethoxy-2-fluoro-3-iodobenzene

1-Ethoxy-2-fluoro-3-iodobenzene

Cat. No.: B14023623
M. Wt: 266.05 g/mol
InChI Key: WNEHURCXOPXBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-3-iodobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions typically involve the use of strong acids or bases and specific catalysts to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions and improved yields. For instance, microreactor systems can be used to achieve high mass and heat transfer rates, enabling efficient synthesis at lower temperatures compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethoxy-2-fluoro-3-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-fluoro-3-iodobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of the ethoxy, fluoro, and iodo groups influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 1-Ethoxy-2-fluoro-4-iodobenzene
  • 1-Ethoxy-3-fluoro-2-iodobenzene
  • 1-Ethoxy-4-fluoro-2-iodobenzene

Comparison: 1-Ethoxy-2-fluoro-3-iodobenzene is unique due to the specific positioning of the substituents on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For instance, the presence of the fluoro group in the ortho position relative to the iodo group can influence the compound’s behavior in nucleophilic substitution reactions, making it more or less reactive compared to its isomers .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex organic molecules, the study of biochemical processes, and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-ethoxy-2-fluoro-3-iodobenzene

InChI

InChI=1S/C8H8FIO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3

InChI Key

WNEHURCXOPXBGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.